Butanoic acid, 4-hydroxy-4,4-diphosphono-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70794-95-5 |
|---|---|
Molecular Formula |
C4H10O9P2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
4-hydroxy-4,4-diphosphonobutanoic acid |
InChI |
InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13) |
InChI Key |
HMRDIZPIGAPVHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of Butanoic Acid, 4 Hydroxy 4,4 Diphosphono
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
No published studies containing ¹H, ¹³C, or ³¹P NMR spectra for Butanoic acid, 4-hydroxy-4,4-diphosphono- were found. While general principles of NMR spectroscopy are well-established for organophosphorus compounds and bisphosphonates, specific chemical shifts, coupling constants, and structural assignments for the title compound are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
There are no available mass spectra or fragmentation pathway analyses for Butanoic acid, 4-hydroxy-4,4-diphosphono-. Consequently, experimental data on its molecular weight confirmation and fragmentation patterns under various ionization techniques could not be provided.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
Specific Infrared (IR) and Raman spectra for Butanoic acid, 4-hydroxy-4,4-diphosphono- have not been published. As a result, an analysis of the vibrational modes corresponding to its functional groups (such as O-H, C=O, P=O, and P-O-H) cannot be presented with experimental data.
X-ray Diffraction for Solid-State Structural Analysis and Conformational Studies
No X-ray diffraction studies have been reported for Butanoic acid, 4-hydroxy-4,4-diphosphono-. Therefore, information regarding its crystal structure, unit cell dimensions, space group, and solid-state conformation is not available.
The absence of empirical data for "Butanoic acid, 4-hydroxy-4,4-diphosphono-" across these fundamental spectroscopic and structural analysis techniques indicates that the compound is not extensively characterized in accessible scientific literature. Further research and publication would be required to fulfill the detailed article outline as requested.
Theoretical and Computational Chemistry of Butanoic Acid, 4 Hydroxy 4,4 Diphosphono
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic properties of Butanoic acid, 4-hydroxy-4,4-diphosphono-. Methods such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and thermodynamic parameters. biointerfaceresearch.comresearchgate.net
The electronic structure is characterized by the tetrahedral geometry around the phosphorus atoms, typical of phosphonates, and the sp3 hybridized carbons of the butanoic acid backbone. The presence of electronegative oxygen and hydroxyl groups significantly influences the charge distribution, leading to a highly polar molecule. The P=O bonds are highly polarized, with significant electron density on the oxygen atoms, making them strong hydrogen bond acceptors. wikipedia.org
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is expected to be localized around the oxygen atoms of the phosphonate (B1237965) and carboxyl groups, indicating their propensity to act as electron donors. Conversely, the LUMO is likely centered on the phosphorus atoms and the carbonyl carbon, suggesting these are the primary sites for nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.
Energetics, including the enthalpy of formation and Gibbs free energy, can be calculated to predict the molecule's thermodynamic stability. These calculations would reveal the energetic favorability of different conformations and the potential for intramolecular interactions, such as hydrogen bonding between the hydroxyl, carboxyl, and phosphonate groups.
Table 1: Predicted Electronic Properties of Butanoic acid, 4-hydroxy-4,4-diphosphono- based on Analogous Compounds
| Property | Predicted Characteristic |
| HOMO Localization | Oxygen atoms of phosphonate and carboxyl groups |
| LUMO Localization | Phosphorus atoms and carbonyl carbon |
| Polarity | High, due to multiple polar functional groups |
| Key Interactions | Strong intramolecular and intermolecular hydrogen bonding |
Conformational Analysis and Potential Energy Surface Mapping
The conformational landscape of Butanoic acid, 4-hydroxy-4,4-diphosphono- is complex due to the rotational freedom around several single bonds. Conformational analysis aims to identify the low-energy conformers and the energy barriers between them. tandfonline.comcrossref.org
Intramolecular hydrogen bonding is expected to play a crucial role in stabilizing certain conformations. For instance, a hydrogen bond could form between the hydroxyl group at C4 and one of the phosphonate oxygen atoms, or between the carboxyl proton and a phosphonate oxygen. These interactions would create cyclic or pseudo-cyclic structures, significantly lowering their energy.
The rotational barriers around the C-P bonds are of particular interest, as they govern the orientation of the two phosphonate groups relative to each other and the rest of the molecule. Steric hindrance between the bulky phosphonate groups will likely lead to a staggered arrangement being energetically favored over an eclipsed one.
Table 2: Key Rotational Bonds and Expected Low-Energy Conformations
| Rotational Bond | Description | Expected Low-Energy Conformation |
| C1-C2 | Rotation of the carboxyl group | Staggered relative to C3 substituents |
| C2-C3 | Rotation of the main chain | Gauche and anti conformations |
| C3-C4 | Rotation around the bond to the diphosphonate carbon | Staggered conformations to minimize steric hindrance |
| C4-P | Rotation of the phosphonate groups | Staggered relative to each other and the hydroxyl group |
Prediction of Acidity (pKa) and Protonation States of Phosphono and Carboxyl Groups
The acidity of the phosphono and carboxyl groups is a critical determinant of the molecule's charge state and its interactions in biological systems. Computational methods can predict the pKa values for each acidic proton. oup.commrupp.inforesearchgate.netnih.gov
Butanoic acid, 4-hydroxy-4,4-diphosphono- has multiple ionizable protons: one on the carboxyl group and four on the two phosphonate groups. The pKa of the carboxylic acid is expected to be in the typical range for short-chain carboxylic acids, around 4-5.
The phosphonic acid groups are diprotic. The first pKa value for a phosphonic acid is generally low, around 1-2, indicating a strong acid. The second pKa is typically in the range of 6-8. mdpi.com The presence of two phosphonate groups on the same carbon (a gem-diphosphonate) will influence these values due to electrostatic repulsion between the negatively charged groups upon deprotonation. This repulsion will likely increase the pKa of the second deprotonation of each phosphonate group and the deprotonation of the second phosphonate group.
The protonation state of the molecule will therefore be highly dependent on the pH of the environment. At physiological pH (~7.4), the carboxyl group would be deprotonated, and it is likely that three of the four phosphonate protons would also be dissociated, resulting in a net negative charge.
Table 3: Predicted pKa Ranges for Acidic Groups
| Acidic Group | Predicted pKa Range |
| Carboxyl (-COOH) | 4.0 - 5.0 |
| First Phosphonate (-PO(OH)2) | pKa1: 1.0 - 2.5 |
| pKa2: 6.5 - 8.0 | |
| Second Phosphonate (-PO(OH)2) | pKa1: 1.5 - 3.0 |
| pKa2: 7.0 - 8.5 |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of Butanoic acid, 4-hydroxy-4,4-diphosphono- in a solvent, typically water, over time. tandfonline.comarxiv.org These simulations track the motions of all atoms in the system, offering insights into solvent interactions and conformational dynamics.
In an aqueous environment, the polar functional groups of the molecule will form strong hydrogen bonds with water molecules. The phosphonate groups, with their multiple oxygen atoms, will be particularly effective at structuring the surrounding water molecules. The solvation shell around the molecule will play a critical role in stabilizing its structure and mediating its interactions with other molecules. The hydration-free energy can be calculated to quantify its solubility. tandfonline.com
MD simulations would also reveal the conformational dynamics of the molecule in solution. The molecule is not static but will fluctuate between different low-energy conformations. The simulations can show the timescales of these conformational changes and the influence of the solvent on the conformational preferences. For instance, the presence of water may stabilize conformations with extended structures that maximize hydrogen bonding with the solvent, in contrast to the gas phase where intramolecular hydrogen bonding might be more dominant.
Table 4: Expected Outputs from Molecular Dynamics Simulations
| Simulation Output | Information Gained |
| Radial Distribution Functions | Structure of the hydration shell around functional groups |
| Hydrogen Bond Analysis | Dynamics and lifetime of solute-solvent and intramolecular hydrogen bonds |
| Root Mean Square Deviation (RMSD) | Overall structural stability and conformational changes over time |
| Principal Component Analysis (PCA) | Dominant modes of motion and conformational flexibility |
Investigations into the Reactivity and Chemical Transformations of Butanoic Acid, 4 Hydroxy 4,4 Diphosphono
Hydrolysis and Stability Studies under Varying Chemical Conditions
The stability of Butanoic acid, 4-hydroxy-4,4-diphosphono- is largely dictated by the resilience of the phosphonate (B1237965) groups. The carbon-phosphorus (C-P) bond in phosphonates is generally stable and resistant to hydrolysis under a wide range of acidic and basic conditions. Unlike phosphate (B84403) esters (P-O-C bonds), which are susceptible to hydrolysis, the C-P bond requires harsh conditions for cleavage.
The geminal diphosphonate group (P-C-P) is particularly stable. These moieties are known for their resistance to both chemical and enzymatic hydrolysis, a property that contributes to their use in various industrial and therapeutic applications where stability is paramount. Therefore, it is anticipated that Butanoic acid, 4-hydroxy-4,4-diphosphono- would exhibit considerable stability across a broad pH range, with the diphosphonate group remaining intact.
The primary point of reactivity under hydrolytic conditions would be the carboxylic acid group, which will exist in its carboxylate form under basic conditions and as the free acid under acidic conditions. The tertiary hydroxyl group is also stable and would not be expected to undergo hydrolysis.
Table 1: Predicted Stability of Functional Groups in Butanoic acid, 4-hydroxy-4,4-diphosphono- under Varying pH
| Functional Group | Acidic Conditions (pH < 4) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 10) |
| Carboxylic Acid | Stable (protonated) | Stable (mixed protonated/deprotonated) | Stable (deprotonated) |
| Tertiary Hydroxyl | Stable | Stable | Stable |
| Geminal Diphosphonate | Highly Stable | Highly Stable | Highly Stable |
Esterification and Amidation Reactions of Carboxyl and Phosphono Groups
The presence of both a carboxylic acid and two phosphonic acid groups allows for the formation of esters and amides.
Carboxylic Acid Group:
The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) in a process known as Fischer esterification. However, a more common and milder method for esterifying sterically hindered or sensitive substrates involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.
Similarly, amidation of the carboxylic acid can be achieved by reacting it with an amine. This reaction is also typically facilitated by coupling agents to form an activated intermediate that is then susceptible to nucleophilic attack by the amine.
Phosphonic Acid Groups:
Esterification of the phosphonic acid groups is also feasible, though it often requires different conditions than carboxylic acid esterification. For instance, phosphonic acids can be converted to their phosphonyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which can then be reacted with alcohols to form phosphonate esters. Direct esterification with alcohols is also possible but may require higher temperatures and the removal of water.
Amidation of phosphonic acids to form phosphonamides can be achieved by first converting the phosphonic acid to a more reactive species, such as a phosphonyl chloride, and then reacting it with an amine.
Reactions Involving the Hydroxyl Functionality
The tertiary hydroxyl group in Butanoic acid, 4-hydroxy-4,4-diphosphono- is a potential site for various chemical transformations. However, the hydroxyl group is a poor leaving group, and its direct substitution is generally not feasible. libretexts.org Therefore, reactions involving this group often require its conversion into a better leaving group.
One common strategy is the tosylation of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov This converts the hydroxyl group into a tosylate, which is an excellent leaving group and can be subsequently displaced by a variety of nucleophiles. nih.gov
Another potential reaction is dehydration. Under strongly acidic conditions and with heating, the tertiary alcohol could undergo elimination to form an alkene. However, the specific conditions required for this transformation would need to be determined experimentally.
It is also important to consider the intramolecular reactivity of the hydroxyl group. Given its position gamma to the carboxylic acid, there is a possibility of intramolecular esterification to form a five-membered lactone ring, γ-butyrolactone. mdma.chnih.gov This reaction is often favored under acidic conditions. mdma.chnih.gov
Complexation Chemistry with Metal Ions
Geminal diphosphonates are well-known for their strong chelating properties, meaning they can bind tightly to metal ions. This ability is due to the two negatively charged phosphonate groups being in close proximity, allowing them to form stable, often six-membered, chelate rings with metal cations.
Butanoic acid, 4-hydroxy-4,4-diphosphono- would be expected to be an excellent ligand for a wide range of metal ions, including alkaline earth metals (e.g., Ca²⁺, Mg²⁺) and transition metals (e.g., Fe³⁺, Zn²⁺, Cu²⁺). The carboxylic acid and hydroxyl groups could also participate in coordination, making it a potentially multidentate ligand.
The stability of the metal complexes would depend on several factors, including the nature of the metal ion, the pH of the solution (which affects the protonation state of the phosphonate and carboxylate groups), and the formation of either mononuclear or polynuclear complexes.
Table 2: Potential Coordinating Groups and Metal Ion Interactions
| Coordinating Group | Potential for Metal Ion Binding |
| Geminal Diphosphonate | Strong bidentate chelation |
| Carboxylate | Monodentate or bidentate coordination |
| Hydroxyl | Weaker monodentate coordination |
The strong chelating ability of diphosphonates is a cornerstone of their use in various applications, and it is a defining characteristic of the predicted chemical behavior of Butanoic acid, 4-hydroxy-4,4-diphosphono-.
Exploration of Diphosphono Containing Butanoic Acid Derivatives in Materials Science and Interface Chemistry
Self-Assembly Processes and Ordered Monolayer Formation
The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, allowing for the precise modification of substrate properties. Phosphonic acids are particularly effective for creating robust SAMs on a variety of metal oxide surfaces. nih.govutwente.nl The phosphonate (B1237965) headgroup forms strong covalent or hydrogen bonds with surface hydroxyl groups on materials like titanium, aluminum oxide, and stainless steel, leading to densely packed, ordered molecular layers. nih.govrsc.org
Molecules like Butanoic acid, 4-hydroxy-4,4-diphosphono- are expected to exhibit strong adsorption and self-assembly characteristics. Analogous studies on α,ω-diphosphonic acids on titanium surfaces have shown that one phosphonate group anchors the molecule to the substrate, while the other remains available at the monolayer-air interface for further functionalization. This principle suggests that Butanoic acid, 4-hydroxy-4,4-diphosphono- would bind strongly to metal oxide surfaces via its geminal diphosphonate moiety. This strong, likely bidentate or tridentate, interaction would create a stable foundation for the monolayer.
The exposed carboxylic acid and hydroxyl groups would then define the new surface chemistry, imparting properties such as hydrophilicity and providing reactive sites for subsequent chemical modifications. The quality and ordering of the resulting SAM can be assessed through various surface-sensitive techniques.
Table 1: Illustrative Surface Properties of Self-Assembled Monolayers on Metal Oxide Surfaces This table presents typical data for phosphonic acid-based SAMs to illustrate the principles of surface modification.
| Substrate | Monolayer Molecule | Contact Angle (Water) | Binding Mode |
|---|---|---|---|
| Stainless Steel 316L | Octadecylphosphonic acid | ~110° | Covalent, bidentate |
| Titanium (Native Oxide) | 1,12-Diphosphonododecane | ~50° (unheated) | Phosphonate-surface bond |
| GaN | Octadecylphosphonic acid | ~105° | Hydrogen bond interactions |
Data inferred from studies on alkylphosphonic and diphosphonic acids. nih.govresearchgate.net
Surface Functionalization of Inorganic Materials and Nanoparticles
The robust binding of phosphonates to metal oxides makes them ideal for the surface functionalization of a wide range of inorganic materials, including nanoparticles. nih.govmdpi.com This modification is critical for improving nanoparticle stability, preventing agglomeration, and tailoring their interface for specific applications. mdpi.comresearchgate.net The geminal diphosphonate group of Butanoic acid, 4-hydroxy-4,4-diphosphono- provides a highly stable anchor to the surfaces of metal oxide nanoparticles such as titanium dioxide (TiO2) or iron oxides (Fe3O4). cas.cnresearchgate.net
Once anchored, the molecule's other functional groups—the carboxyl and hydroxyl moieties—extend away from the surface. This functionalization can transform a hydrophobic surface into a hydrophilic one, enhancing the dispersibility of nanoparticles in aqueous media. Furthermore, these functional groups serve as chemical handles for the covalent attachment of other molecules, such as polymers, dyes, or biomolecules, enabling the creation of multifunctional nanoparticle systems for applications in sensing, catalysis, and biomedicine. nih.gov For instance, the carboxylic acid group can be activated to form amide bonds with proteins or other amine-containing ligands.
Development of Hybrid Materials with Controlled Interfacial Properties
Metal phosphonates represent a significant class of inorganic-organic hybrid materials, often forming layered, pillared, or three-dimensional framework structures. researchgate.netmdpi.com In these materials, phosphonate groups act as multidentate ligands that bridge metal centers, creating extended coordination networks. researchgate.netresearcher.life The organic component of the phosphonate ligand allows for the tuning of the material's structural and functional properties.
Butanoic acid, 4-hydroxy-4,4-diphosphono- is a prime candidate for constructing novel hybrid materials. Its multiple coordination sites can engage with metal ions like zirconium (IV), calcium (II), or various transition metals to form complex architectures. The diphosphonate group can bridge multiple metal centers, while the carboxylate and hydroxyl groups can either coordinate to additional metal ions or remain as functional sites within the material's pores. This versatility allows for the rational design of hybrid materials with controlled porosity, thermal stability, and interfacial characteristics. For example, layered zirconium phosphonates built with such multifunctional ligands could exhibit tailored interlayer spacing and chemical reactivity, making them suitable for applications in catalysis, ion exchange, and separation.
Inhibition of Mineral Growth and Dissolution Processes
Phosphonates are widely recognized for their exceptional ability to inhibit the precipitation and growth of mineral scales, such as calcium carbonate (CaCO3) and barium sulfate (B86663) (BaSO4), which are common problems in industrial water systems. put.ac.iruoc.gr The inhibitory mechanism involves the adsorption of phosphonate molecules onto the active growth sites of mineral crystals. nih.govrsc.org This blocks the addition of new ions from the supersaturated solution, effectively halting or slowing crystal growth and altering the crystal morphology. mdpi.com
The structural features of Butanoic acid, 4-hydroxy-4,4-diphosphono- make it a potent scale inhibitor. The diphosphonate group has a strong affinity for calcium and barium ions at the crystal surface. Studies on similar molecules, such as 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA), have demonstrated high inhibition efficiencies at very low concentrations. nih.govmdpi.com The presence of multiple phosphonate and carboxylate groups allows for strong chelation of scaling ions in solution and powerful binding to crystal surfaces, distorting the crystal lattice and favoring the formation of less stable and less adherent polymorphs like vaterite and aragonite over the more stable calcite. mdpi.com
Table 2: Representative Inhibition Efficiency of Phosphonate-Based Inhibitors on Calcium Carbonate Scaling This table is based on data for 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTCA), a structurally similar compound, to illustrate the expected performance.
| Inhibitor Concentration (mg/L) | Scale Inhibition Efficiency (%) |
|---|---|
| 2 | ~85% |
| 4 | ~96% |
| 6 | ~97% |
| 8 | >97% |
Data adapted from studies on PBTCA. mdpi.com
Biological and Biochemical Research Avenues for Butanoic Acid, 4 Hydroxy 4,4 Diphosphono and Analogues
Molecular Recognition and Binding Interactions with Biological Receptors (general, non-clinical)
The molecular structure of Butanoic acid, 4-hydroxy-4,4-diphosphono-, and its analogues, particularly the bisphosphonate group, allows for significant interactions with various biological receptors and surfaces. The geminal diphosphonate groups, combined with a hydroxyl group on the same carbon, create a powerful binding motif, especially for mineralized tissues and specific protein receptors.
A primary example of molecular recognition is the high affinity of bisphosphonates for bone mineral, specifically hydroxyapatite (B223615) crystals. This interaction is a physicochemical phenomenon driven by the strong chelating properties of the phosphonate (B1237965) groups for calcium ions on the crystal surface. The P-C-P backbone of bisphosphonates mimics the P-O-P structure of pyrophosphate, a natural inhibitor of mineralization, allowing it to integrate into the bone matrix. The hydroxyl group at the R1 position, common in many clinically relevant bisphosphonates, further enhances this binding affinity to calcium. clinpgx.orgnih.gov This strong binding is a key aspect of their localization to skeletal tissues.
Beyond the inorganic matrix of bone, bisphosphonate analogues have been shown to interact with specific protein receptors. Notably, there is growing evidence for their interaction with purinergic P2 receptors, which are ligand-gated ion channels activated by extracellular nucleotides like ATP. nih.govnih.gov Some studies suggest that bisphosphonates can modulate the activity of these receptors, indicating a direct molecular recognition by the protein. researchgate.net For instance, the P2X7 receptor, which is implicated in inflammatory processes, has been identified as a potential target for bisphosphonate action, suggesting a specific binding interaction that is independent of their effects on bone mineral. nih.gov The binding of bisphosphonates to these receptors is thought to occur at the orthosteric site, where ATP normally binds, or at an allosteric site, thereby modulating the receptor's function. biorxiv.org
The interactions between bisphosphonates and these receptors are influenced by the specific side chains of the bisphosphonate molecule. Variations in these side chains can alter the binding affinity and selectivity for different receptor subtypes.
Enzyme Active Site Interactions: Studies of Inhibition Mechanisms (general, non-clinical)
Butanoic acid, 4-hydroxy-4,4-diphosphono- and its analogues, especially nitrogen-containing bisphosphonates (N-BPs), are potent inhibitors of specific enzymes. Their mechanism of action often involves mimicking a natural substrate or binding to a critical region of the enzyme's active site, thereby blocking its catalytic activity.
A well-characterized example of enzyme inhibition by N-BPs is their interaction with farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate (B85504) pathway. nih.govnih.gov This pathway is responsible for the synthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. nih.gov N-BPs act as analogues of the natural substrate, geranyl pyrophosphate, and bind to the active site of FPPS. The nitrogen atom in the side chain of N-BPs plays a crucial role in this binding. Once bound, they inhibit the enzyme, leading to a downstream disruption of protein prenylation, which is vital for osteoclast function and survival. nih.govnih.gov
Another important enzyme target for bisphosphonates is alkaline phosphatase (ALP) , a metalloenzyme involved in bone mineralization. nih.govresearchgate.net Studies have shown that bisphosphonates can directly inhibit the activity of bone-specific alkaline phosphatase. nih.gov The proposed mechanism for this inhibition is the chelation of divalent cations, such as zinc (Zn²⁺) and magnesium (Mg²⁺), which are essential cofactors for ALP's catalytic activity. nih.gov By binding to these metal ions within the active site, bisphosphonates effectively render the enzyme inactive.
The inhibitory potency of different bisphosphonates against these enzymes varies depending on their specific chemical structure, particularly the nature of the side chain attached to the central carbon atom.
| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Structural Feature of Inhibitor |
|---|---|---|---|
| Farnesyl Pyrophosphate Synthase (FPPS) | Nitrogen-containing bisphosphonates | Competitive inhibition, mimicking geranyl pyrophosphate | Nitrogen-containing side chain |
| Alkaline Phosphatase (ALP) | Bisphosphonates | Non-competitive inhibition via chelation of essential metal cofactors (Zn²⁺, Mg²⁺) | Diphosphonate group |
Chelation of Biologically Relevant Metal Ions
The diphosphonate moiety of Butanoic acid, 4-hydroxy-4,4-diphosphono- and its analogues confers potent metal-chelating properties. This ability to bind with metal ions is central to many of their biological interactions. The strength and specificity of this chelation depend on the metal ion and the specific structure of the bisphosphonate.
The most prominent example of this chelation is the strong affinity of bisphosphonates for calcium (Ca²⁺) ions, particularly within the hydroxyapatite crystal lattice of bone. clinpgx.org This interaction is the basis for their accumulation in the skeleton. The two phosphonate groups and the hydroxyl group on the central carbon atom create a tridentate ligand that can effectively coordinate with calcium ions on the bone surface.
Beyond calcium, bisphosphonates also chelate other biologically important divalent cations. As mentioned in the previous section, the inhibition of alkaline phosphatase by bisphosphonates is attributed to the chelation of zinc (Zn²⁺) and magnesium (Mg²⁺) ions within the enzyme's active site. nih.gov These metal ions are crucial for the structural integrity and catalytic function of the enzyme. By sequestering these ions, bisphosphonates disrupt the enzyme's activity.
The stability of the metal-bisphosphonate complexes is a critical factor in their biological activity. The stability constant, which quantifies the equilibrium of the complex formation, is influenced by factors such as the pH of the surrounding medium and the nature of the R1 and R2 side chains of the bisphosphonate. wikipedia.orgijtsrd.com For instance, the presence of a hydroxyl group in the R1 position generally increases the affinity for calcium.
| Metal Ion | Biological Relevance | Interaction with Bisphosphonates | Consequence of Chelation |
|---|---|---|---|
| Calcium (Ca²⁺) | Major component of bone mineral (hydroxyapatite) | Strong chelation by the diphosphonate and hydroxyl groups | High affinity for and accumulation in bone tissue |
| Zinc (Zn²⁺) | Essential cofactor for metalloenzymes like alkaline phosphatase | Chelation by the diphosphonate group | Inhibition of enzyme activity |
| Magnesium (Mg²⁺) | Essential cofactor for various enzymes, including alkaline phosphatase | Chelation by the diphosphonate group | Inhibition of enzyme activity |
Probing Biological Pathways as Chemical Tools (general, non-clinical)
The unique chemical properties of Butanoic acid, 4-hydroxy-4,4-diphosphono- and its analogues make them valuable chemical tools for probing various biological pathways in a non-clinical research setting. Their stability and ability to mimic natural phosphate-containing molecules allow for the investigation of enzyme mechanisms and metabolic processes.
Phosphonate analogues are often used as stable mimics of phosphate (B84403) esters or anhydrides . researchgate.net The P-C bond in phosphonates is resistant to hydrolysis compared to the P-O bond in phosphates. This stability makes them excellent tools for studying the kinetics and mechanisms of enzymes that process phosphate-containing substrates. nih.govrsc.org By replacing a natural phosphate substrate with a non-hydrolyzable phosphonate analogue, researchers can trap enzyme-substrate complexes and study their structure and binding interactions without the complication of a chemical reaction occurring.
For example, phosphonate analogues of sugar phosphates have been synthesized to probe the active sites of enzymes involved in carbohydrate metabolism. bath.ac.uk These analogues can act as competitive inhibitors, allowing for the determination of binding affinities and the elucidation of the roles of specific amino acid residues in the active site.
Furthermore, the ability of bisphosphonates to specifically inhibit enzymes like FPPS allows them to be used as chemical probes to investigate the downstream consequences of blocking the mevalonate pathway. core.ac.uk By treating cells with a specific FPPS inhibitor, researchers can study the roles of protein prenylation in various cellular processes, such as cell signaling, proliferation, and apoptosis, without resorting to genetic manipulation. nih.gov This provides a powerful pharmacological tool to dissect complex biological pathways.
The use of these compounds as chemical probes helps to unravel the intricate mechanisms of biological systems and can aid in the identification of new targets for therapeutic intervention. univie.ac.at
Design and Synthesis of Advanced Derivatives and Analogues for Specific Research Applications
Rational Design of Modified Structures for Enhanced Binding or Specificity
The rational design of derivatives of butanoic acid, 4-hydroxy-4,4-diphosphono- is guided by structure-activity relationship (SAR) principles established for the wider class of bisphosphonates. psu.edunih.gov The primary goals of modification are to enhance binding affinity to biological targets, such as enzymes in the mevalonate (B85504) pathway like farnesyl diphosphate (B83284) synthase (FDPS), and to improve specificity. nih.govacs.org Molecular modeling and quantitative structure-activity relationship (QSAR) studies on related bisphosphonates have revealed key pharmacophoric features essential for activity, including the two phosphonate (B1237965) groups for mineral binding and a specific side chain (R²) for interaction with enzymatic targets. acs.org
For butanoic acid, 4-hydroxy-4,4-diphosphono-, the butyric acid side chain serves as the R² group. Modifications to this chain can be rationally designed to probe and enhance interactions within the enzyme's active site. The design process often involves computational methods, such as molecular docking, to predict how structural changes will affect binding. acs.orgnih.gov For instance, introducing alkyl or aromatic substituents at different positions on the butanoic acid chain can alter the compound's hydrophobicity, steric profile, and electronic properties, thereby influencing its interaction with specific amino acid residues in a target protein. acs.org The hydroxyl group on the C4 carbon is critical for bone binding and is generally conserved, while the carboxylic acid terminus offers a site for modification to improve pharmacokinetic properties or introduce new functionalities without disrupting the core P-C(OH)-P pharmacophore.
The following table outlines rationally designed modifications to the parent structure and the scientific basis for their potential to enhance binding or specificity.
| Modification Site | Specific Modification | Design Rationale | Predicted Outcome |
| C2 of Butanoic Chain | Introduction of a methyl group | To probe steric tolerance and potentially increase hydrophobic interactions within an enzyme active site. | May increase or decrease binding affinity depending on the target's topology. |
| C3 of Butanoic Chain | Introduction of a phenyl group | To introduce an aromatic feature for potential pi-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target protein. acs.org | Potential for significantly enhanced binding specificity and affinity. |
| Carboxylic Acid Terminus | Conversion to a methyl ester | To increase lipophilicity and cell membrane permeability, acting as a prodrug that is hydrolyzed intracellularly to the active carboxylic acid. nih.gov | Enhanced cellular uptake for studies on intracellular targets. |
| Carboxylic Acid Terminus | Amidation with an amino acid (e.g., Glycine) | To create peptide-like analogues that may utilize peptide transporters for uptake or exhibit altered target specificity. | Modified pharmacokinetic profile and potential for novel biological activity. |
Synthesis of Labeled Compounds for Mechanistic Studies (e.g., isotopic labeling)
Mechanistic studies aiming to understand the absorption, distribution, metabolism, and excretion (ADME) of butanoic acid, 4-hydroxy-4,4-diphosphono-, as well as its interaction with biological targets, often require isotopically labeled versions of the compound. The synthesis of such labeled compounds involves incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H, ³²P) at specific positions within the molecule.
A common strategy for carbon-labeling involves starting with a commercially available labeled precursor. For instance, the synthesis of [¹³C₄]-4-hydroxy-4,4-diphosphonobutanoic acid could begin with a ¹³C-labeled succinic acid derivative. The synthetic route would be designed to build the rest of the molecule onto this labeled core. For example, a multi-step synthesis could involve the protection of one carboxylic acid group, conversion of the other to an acyl chloride, and subsequent reaction with tris(trimethylsilyl) phosphite (B83602) to introduce the first phosphonate group. Further chemical transformations would lead to the introduction of the second phosphonate and the hydroxyl group at the C4 position.
These labeled compounds are invaluable for:
Quantitative Analysis: Using mass spectrometry, ¹³C-labeled compounds can serve as internal standards for the precise quantification of the unlabeled compound in biological samples. researchgate.net
Metabolic Fate Studies: Radiolabeled compounds (e.g., ¹⁴C) allow for tracking the molecule and its metabolites throughout a biological system, providing a comprehensive picture of its metabolic fate.
Target Engagement Assays: Labeled analogues can be used in binding assays to determine affinity constants (Kd) for hydroxyapatite (B223615) or specific enzymes.
NMR Spectroscopy: The incorporation of ¹³C or ¹⁵N can facilitate nuclear magnetic resonance (NMR) studies to investigate the compound's conformation and its interactions with binding partners at an atomic level.
Structure-Activity Relationship (SAR) Studies of Diphosphono-Carboxylic Acid Systems
SAR studies for diphosphono-carboxylic acids, like butanoic acid, 4-hydroxy-4,4-diphosphono-, focus on understanding how specific structural features influence biological activity, primarily bone affinity and enzyme inhibition. nih.gov The foundational P-C(OH)-P structure is considered essential for high affinity to hydroxyapatite, acting as a "bone hook". psu.edunih.gov
The key variable in this system is the carboxylic acid-containing side chain. SAR studies systematically explore modifications to this chain:
Chain Length: The length of the alkyl chain connecting the carboxylic acid to the geminal diphosphonate group is critical. Altering the chain length from a butanoic (4-carbon) to a propanoic (3-carbon) or pentanoic (5-carbon) acid derivative can significantly impact the geometry of interaction with enzymatic targets. For enzymes like FDPS, there is often an optimal chain length for fitting into the active site. nih.gov
Position of the Carboxyl Group: The terminal position of the carboxylic acid in the parent compound is a key feature. Moving this acidic group to other positions on the chain would create different isomers with potentially distinct biological profiles, affecting both polarity and the ability to form specific hydrogen bonds or ionic interactions. drugdesign.org
Substitution on the Chain: Introducing substituents (e.g., methyl, hydroxyl, amino groups) along the carboxylic acid chain can drastically alter activity. An amino group, for instance, can introduce a positive charge at physiological pH, leading to new ionic interactions and significantly enhanced potency, a principle well-established with nitrogen-containing bisphosphonates like alendronate and pamidronate. psu.edunih.gov
Carboxylic Acid Isosteres: Replacing the carboxylic acid group with bioisosteres (e.g., tetrazole, hydroxamic acid) is a common strategy in medicinal chemistry to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability while aiming to retain the key binding interactions. upenn.edu
These studies are crucial for optimizing the molecular structure to achieve desired biological effects, whether it is maximizing bone retention or fine-tuning the inhibitory potency against a specific cellular target. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
